N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride
Overview
Description
N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride is a chemical compound that features a piperidine ring attached to a butanesultam moiety
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have a wide range of biological activities and are utilized in different therapeutic applications .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
The pharmacokinetic parameters of piperidine derivatives have been studied, and these compounds have shown significant inhibitory bioactivity in hepg2 cells .
Result of Action
It has been found that piperidine derivatives can induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride typically involves the reaction of piperidine derivatives with butanesultam under specific conditions. One common method includes the reductive amination of piperidine with butanesultam, followed by hydrochloride salt formation. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidine-4-yl)benzamide: Known for its activity against cancer cells.
N-(Piperidine-4-yl)acetamide: Used in the synthesis of various pharmaceuticals.
N-(Piperidine-4-yl)propionamide: Investigated for its potential as an analgesic.
Uniqueness
N-(Piperidine-4-yl)-1,4-butanesultam hydrochloride is unique due to its combination of a piperidine ring and a butanesultam moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-piperidin-4-ylthiazinane 1,1-dioxide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.ClH/c12-14(13)8-2-1-7-11(14)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCYWCFOXAYBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2CCNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-44-2 | |
Record name | 2H-1,2-Thiazine, tetrahydro-2-(4-piperidinyl)-, 1,1-dioxide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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